molecular formula C7H14N2O3S B10788690 2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime

2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime

Cat. No.: B10788690
M. Wt: 206.27 g/mol
InChI Key: BXPMAGSOWXBZHS-UITAMQMPSA-N
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Description

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-

InChI Key

BXPMAGSOWXBZHS-UITAMQMPSA-N

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)S(=O)C

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

  • Deprotonation of the oxime’s hydroxyl group by a base or catalyst, forming a nucleophilic oximate ion.

  • Attack of the oximate ion on the carbonyl carbon of methyl isocyanate, resulting in the formation of the carbamoyloxime derivative.

The stoichiometric ratio of methyl isocyanate to oxime is critical. A molar ratio of 1:1 is typically employed, with a slight excess of methyl isocyanate (up to 1.05:1) to ensure complete conversion.

Reaction Conditions

Key parameters for optimal yield include:

ParameterRangeOptimal Value
Temperature0°C – 30°C5°C – 25°C
Reaction Time0.5 – 4 hours2 hours
SolventWaterWater
CatalystPhosphoric acid (optional)0.5–2 wt%

The use of water as a solvent is unconventional for isocyanate reactions but mitigates side reactions (e.g., hydrolysis of methyl isocyanate) at low temperatures.

Catalytic Enhancements and Kinetic Control

Role of Catalysts

While the reaction proceeds without catalysts, additives like phosphoric acid accelerate the carbamoylation. Catalysts lower the activation energy by stabilizing the transition state, achieving >90% yield within 2 hours.

Temperature-Dependent Selectivity

At temperatures >30°C, competing hydrolysis of methyl isocyanate to methylamine and carbon dioxide becomes significant. Maintaining the reaction below 25°C suppresses this pathway, favoring carbamoylation.

Industrial-Scale Synthesis and Workup

Batch Process Optimization

Large-scale production employs batch reactors with rigorous temperature control. Methyl isocyanate is added subsurface to minimize volatilization, and stirring rates exceeding 500 rpm ensure homogeneity.

Isolation and Purification

Post-reaction, the product precipitates as a water-wet cake. Filtration under reduced pressure followed by washing with cold water removes residual reagents. The final product typically exhibits >98% purity by HPLC.

Alternative Synthetic Pathways

Oxidation of Aldicarb

2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime can be derived from aldicarb (2-methyl-2-(methylthio)propionaldehyde O-((methylamino)carbonyl)oxime) via oxidation with hydrogen peroxide or ozone. This method introduces the sulfinyl group but requires careful control to avoid over-oxidation to the sulfone.

Solid-Phase Synthesis

Emerging approaches utilize polymer-supported reagents to streamline purification. However, these methods remain experimental and lack scalability compared to aqueous-phase carbamoylation .

Scientific Research Applications

Organic Synthesis

The compound serves as a significant intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in the development of new synthetic pathways .

Medicinal Chemistry

Recent studies have highlighted the compound's potential in medicinal chemistry:

  • Anticancer Activity : Research indicates that it exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells, which is desirable for anticancer agents .
  • Enzyme Inhibition : The compound has been shown to inhibit fatty acid synthase activity, leading to decreased lipogenesis in cancer cells, which correlates with reduced cellular proliferation and increased oxidative stress.

Agrochemicals

The compound is also explored for its applications in agrochemicals, particularly as a pesticide or an insecticide. Its structure enables it to interact effectively with biological systems, providing a basis for developing effective pest control agents .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of 2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime on various cancer cell lines. The results demonstrated that the compound selectively inhibited the growth of cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.

Case Study 2: Enzyme Modulation

Another investigation focused on the modulation of fatty acid synthase activity by this compound. The findings indicated that it effectively inhibited enzyme activity, leading to reduced lipid synthesis in cancerous cells, thus providing a dual mechanism of action against tumor growth .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime
  • CAS No.: 1646-87-3
  • Molecular Formula : C₇H₁₄N₂O₃S
  • Molecular Weight : 206.26 g/mol .

Physical Properties :

  • Appearance: Not explicitly reported, but structurally related compounds (e.g., aldicarb) are crystalline solids .
  • Density : 1.21 g/cm³ .
  • Solubility : Expected to exhibit moderate polarity due to the sulfinyl (S=O) group, enhancing water solubility compared to the thioether analog (aldicarb) .

Toxicity :

  • Acute Toxicity : Intraperitoneal LD₅₀ in rats: 0.47 mg/kg , indicating extreme toxicity .
  • Human Effects: Potential to cause nausea, vomiting, and neuromuscular effects (e.g., fasciculations) upon exposure .
  • Environmental Impact: Decomposes into NOₓ and SOₓ, contributing to air pollution .

Comparison with Structurally Similar Compounds

The compound belongs to a class of carbamate pesticides with varying sulfur oxidation states. Key analogs include:

Aldicarb (2-Methyl-2-(methylthio)propanal O-((methylamino)carbonyl)oxime)

  • CAS No.: 116-06-3 .
  • Molecular Formula : C₇H₁₄N₂O₂S
  • Molecular Weight : 190.30 g/mol .
  • Structure : Features a methylthio (S-CH₃) group.
  • Properties :
    • Melting Point: 98–100°C .
    • Boiling Point: Decomposes before boiling .
  • Applications : Systemic insecticide/nematicide used on cotton and potatoes .
  • Toxicity :
    • Oral LD₅₀ (rats): 0.93 mg/kg .
    • Environmental persistence: Moderate; contaminates groundwater due to high solubility .

Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)

  • CAS No.: 1646-88-4 .
  • Molecular Formula : C₇H₁₄N₂O₄S
  • Molecular Weight : 222.3 g/mol .
  • Structure : Contains a methylsulfonyl (SO₂-CH₃) group.
  • Properties :
    • Higher polarity and stability than aldicarb due to the sulfonyl group .
  • Applications : Broad-spectrum insecticide/acaricide .
  • Toxicity :
    • Oral LD₅₀ (rats): 20 mg/kg .
    • Classified as a hazardous waste (EPA Code P203) .

Comparative Data Table

Property This compound Aldicarb (Thioether) Aldoxycarb (Sulfone)
CAS No. 1646-87-3 116-06-3 1646-88-4
Sulfur Group Sulfinyl (S=O) Thioether (S-CH₃) Sulfonyl (SO₂-CH₃)
Molecular Weight 206.26 g/mol 190.30 g/mol 222.3 g/mol
Melting Point Not reported 98–100°C Not explicitly reported
Toxicity (LD₅₀) 0.47 mg/kg (intraperitoneal, rat) 0.93 mg/kg (oral, rat) 20 mg/kg (oral, rat)
Primary Use Organic synthesis intermediate Insecticide/nematicide Insecticide/acaricide
Environmental Fate Degrades into NOₓ/SOₓ Groundwater contaminant Higher persistence

Key Findings and Implications

Structural Influence on Toxicity :

  • The sulfinyl derivative (target compound) exhibits the highest acute toxicity (LD₅₀ = 0.47 mg/kg), likely due to its reactive sulfinyl group enhancing bioactivity .
  • Aldoxycarb (sulfone) shows reduced acute toxicity compared to the sulfinyl analog but greater environmental persistence due to its stable sulfonyl group .

Environmental and Regulatory Considerations :

  • Aldicarb is restricted in many regions due to groundwater contamination risks .
  • The sulfoxide and sulfone derivatives are regulated as hazardous substances under EPA guidelines .

Metabolic Relationships :

  • Oxidation of aldicarb’s thioether group produces the sulfoxide intermediate (target compound), which is further oxidized to the sulfone (aldoxycarb) . This metabolic pathway influences both toxicity profiles and environmental half-lives.

Biological Activity

2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime, also known by its CAS number 1646-87-3, is a chemical compound primarily noted for its role as an intermediate in organic synthesis and its applications in pesticide formulations. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₄N₂O₃S
  • Molecular Weight : 206.26 g/mol
  • Density : 1.21 g/cm³
  • Index of Refraction : 1.522
  • Storage Temperature : 2-8°C

Toxicological Profile

This compound exhibits significant toxicity, particularly through ingestion and other routes. The following toxic effects have been documented:

  • Oral Toxicity : The compound has a reported TDLo (Lowest Published Toxic Dose) of 54 µg/kg, leading to symptoms such as:
    • Fasciculations
    • Gastrointestinal hypermotility and diarrhea
    • Nausea and vomiting .

These effects indicate that the compound is highly toxic if swallowed, classified under hazard codes T+ (very toxic).

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological pathways. As a sulfoxide, it may influence neurotransmitter systems or enzymatic activities related to nerve function and gastrointestinal motility.

Pesticidal Applications

Research indicates that compounds similar to this compound are utilized in agricultural settings due to their insecticidal properties. The compound's mechanism involves disrupting normal physiological processes in pests, leading to paralysis and death.

Comparative Studies

A comparative analysis of related compounds has shown varying degrees of toxicity and efficacy in pest control. For instance, the following table summarizes the biological activities of selected analogs:

Compound NameCAS NumberBiological ActivityToxicity Level
Aldicarb116-06-3InsecticideVery High
Methomyl16752-77-5InsecticideHigh
Carbofuran15663-27-1InsecticideModerate
This compound 1646-87-3 Intermediate in synthesis; potential insecticidal propertiesVery High

Safety Considerations

Given its high toxicity profile, stringent safety measures are recommended when handling this compound. Avoiding inhalation and skin contact is crucial, as indicated by safety statements associated with the compound .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime, and how do reaction conditions influence yield?

  • The compound is synthesized via oxidation of aldicarb (2-methyl-2-(methylthio)propanal derivative), where the thioether (-S-) group is oxidized to sulfinyl (-SO-) using agents like hydrogen peroxide or ozone. Key parameters include temperature (20–40°C), solvent polarity (e.g., acetone/water mixtures), and catalyst selection (e.g., Ti⁴⁺) to prevent over-oxidation to sulfone derivatives. Yield optimization requires strict control of stoichiometry and reaction time .

Q. How can researchers differentiate between sulfinyl, sulfonyl, and thio derivatives of aldicarb using spectroscopic methods?

  • IR Spectroscopy : Sulfinyl groups show distinct S=O stretching at 1030–1060 cm⁻¹, while sulfonyl groups exhibit stronger absorption at 1300–1350 cm⁻¹ (asymmetric) and 1140–1180 cm⁻¹ (symmetric). Thioether (-S-) lacks these bands.
  • NMR : The sulfinyl proton environment (e.g., CH₃-SO-) appears as a singlet downfield-shifted to δ 2.7–3.0 ppm in ¹H NMR, compared to δ 2.1–2.3 ppm for thioether. Mass spectrometry (MS) further confirms molecular ions (e.g., m/z 222 for sulfoxide vs. 238 for sulfone) .

Q. What chromatographic methods are recommended for detecting trace residues of this compound in environmental samples?

  • Use reversed-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 60:40 v/v) at 1.0 mL/min. Detection via UV absorbance at 210 nm or tandem MS (LC-MS/MS) enhances sensitivity (LOQ < 0.01 ppm). For soil/water matrices, solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates (>85%) .

Advanced Research Questions

Q. How does the sulfinyl group influence the environmental persistence and degradation pathways compared to aldicarb and its sulfone metabolite?

  • The sulfinyl group increases hydrophilicity (log Kow ~1.2 vs. 2.1 for aldicarb), enhancing mobility in groundwater. Degradation occurs via hydrolysis (t₁/₂ = 7–14 days at pH 7) or microbial action (e.g., Pseudomonas spp.), yielding nontoxic oximes and methylamine. In contrast, aldicarb sulfone (log Kow ~0.5) persists longer (t₁/₂ > 30 days) due to resistance to hydrolysis .

Q. What mechanistic insights explain the acetylcholinesterase (AChE) inhibition potency of this compound versus its analogs?

  • The sulfinyl group’s electron-withdrawing effect increases the oxime carbamate’s electrophilicity, enhancing AChE phosphorylation. In vitro assays show IC₅₀ values of 0.8 µM (sulfoxide) vs. 2.5 µM (aldicarb). Molecular docking reveals stronger hydrogen bonding with Ser203 and His447 residues in the AChE active site compared to sulfone derivatives .

Q. How can contradictory toxicity data (e.g., LD₅₀ variations in rodent studies) be resolved methodologically?

  • Discrepancies arise from purity (>98% required), vehicle (aqueous vs. oil-based), and strain-specific metabolic differences (e.g., CYP450 expression in Sprague-Dawley vs. Wistar rats). Standardize protocols per OECD Guideline 423, including fasting periods and dose-normalization to body surface area. Cross-validate using in vitro hepatocyte models to assess metabolic activation .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro neurotoxicity assays?

  • Use phosphate buffers (pH 6.5–7.0) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis. Store solutions at 4°C under nitrogen to prevent oxidation. Stability tests via LC-MS show <5% degradation over 24 hours under these conditions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid sulfone byproducts.
  • Analytics : Include internal standards (e.g., deuterated aldicarb-d₃) for LC-MS quantification.
  • Toxicity Testing : Pair in vivo assays with computational models (e.g., OECD QSAR Toolbox) to predict ecotoxicological endpoints .

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